1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a phenoxyphenyl group, and a naphthyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with enhanced properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
Target of Action
It is known that similar oxadiazole compounds have shown promising anticancer activity
Mode of Action
It is known that oxadiazole compounds play a prime role in the development of multi-target drugs with target precise action . These compounds are synthesized with benzophenone and oxadiazole cores as backbones with nucleophilic alkylation of heterocyclic analogs
Biochemical Pathways
It is known that oxadiazole compounds have a wide range of biological activities, including anticancer . They are known to interact with various enzymes and proteins that contribute to cancer cell proliferation
Pharmacokinetics
The solubility of the compound in various solvents such as chloroform, dmso, and ethyl acetate is reported , which could impact its bioavailability
Action Environment
The storage temperature of the compound is reported to be between 2-8°c in a sealed and dry environment , which could potentially influence its stability
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced through a nucleophilic substitution reaction. This step involves the reaction of a fluorobenzyl halide with a suitable nucleophile, such as an amine or an alcohol, under controlled conditions.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction. These reactions require the use of palladium catalysts and specific ligands to achieve high yields and selectivity.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This step may require additional purification techniques, such as column chromatography or recrystallization, to obtain the pure compound.
Chemical Reactions Analysis
1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents for this reaction include sodium methoxide and potassium tert-butoxide.
Comparison with Similar Compounds
1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as:
1-(2-chlorobenzyl)-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: This compound has a chlorobenzyl group instead of a fluorobenzyl group. The presence of chlorine can affect the compound’s reactivity and biological activity.
1-(2-fluorobenzyl)-2-oxo-N-(4-methoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: This compound has a methoxyphenyl group instead of a phenoxyphenyl group. The methoxy group can influence the compound’s electronic properties and interactions with molecular targets.
1-(2-fluorobenzyl)-2-oxo-N-(4-phenylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: This compound has a phenyl group instead of a phenoxyphenyl group. The absence of the oxygen atom can affect the compound’s solubility and binding affinity.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20FN3O3/c29-25-11-5-4-7-20(25)18-32-26-19(8-6-16-30-26)17-24(28(32)34)27(33)31-21-12-14-23(15-13-21)35-22-9-2-1-3-10-22/h1-17H,18H2,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLNBGDHFPIKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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